(3-Chloropyridin-4-YL)(phenyl)methanol
Description
(3-Chloropyridin-4-yl)(phenyl)methanol is a pyridine derivative characterized by a chlorine substituent at the 3-position of the pyridine ring, a phenyl group at the 4-position, and a hydroxymethyl (-CH$_2$OH) group. The chlorine atom enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the hydroxymethyl group provides a site for further functionalization .
Suppliers such as CymitQuimica and Hebei Qige Biotechnology list it as discontinued, indicating challenges in commercial availability .
Properties
IUPAC Name |
(3-chloropyridin-4-yl)-phenylmethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-8-14-7-6-10(11)12(15)9-4-2-1-3-5-9/h1-8,12,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASILDIOFOLPMLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=NC=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (3-Chloropyridin-4-YL)(phenyl)methanol involves several steps. One common synthetic route is the reaction between substituted benzaldehyde and nitrogen-containing heterocyclic compounds such as 2-chloro-4-pyridine amine . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
(3-Chloropyridin-4-YL)(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(3-Chloropyridin-4-YL)(phenyl)methanol has diverse applications in scientific research:
Biology: The compound is utilized in biochemical research to study enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Chloropyridin-4-YL)(phenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations :
- Chlorine vs.
- Trifluoromethyl Phenyl Group: The compound (3-Chloro-5-(4-(trifluoromethyl)phenyl)pyridin-4-yl)methanol exhibits enhanced lipophilicity due to the CF$_3$ group, which may improve membrane permeability in biological applications .
- Methoxy Substitution: (3-Fluoro-4-methoxypyridin-2-yl)(phenyl)methanol demonstrates how electron-donating groups like -OCH$_3$ can modulate electronic properties, affecting spectroscopic behavior and synthetic pathways .
Reactivity Differences :
- Chlorine substituents may hinder nucleophilic substitution compared to fluorine due to larger atomic size, affecting downstream derivatization.
- Hydroxymethyl groups enable esterification or oxidation, but steric hindrance from bulky substituents (e.g., phenyl) could limit reaction efficiency .
Analytical and Pharmacological Comparisons
- Spectrophotometric Analysis: Methods validated for phenylephrine (λ$_{\text{max}}$ = 510 nm, ε = 6.62 × 10$^3$ L·mol$^{-1}$·cm$^{-1}$) could be adapted for this compound, though its absorption profile would depend on conjugated azo or aromatic systems.
Data Gaps :
- Specific melting/boiling points, stability data, and pharmacological profiles for the target compound are absent in the provided evidence.
- Direct comparisons of molar absorptivity or synthetic yields with analogues require experimental validation.
Biological Activity
(3-Chloropyridin-4-YL)(phenyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant research findings regarding this compound.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H10ClN
- IUPAC Name : this compound
Antimicrobial Activity
Research has shown that compounds with pyridine moieties often exhibit significant antimicrobial properties. A study indicated that derivatives similar to this compound demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 18 | 30 |
Anti-inflammatory Properties
This compound has also been studied for its anti-inflammatory effects. In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a potential role in treating inflammatory diseases.
Anticancer Activity
Recent findings indicate that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound appears to induce apoptosis through the activation of caspase pathways, leading to programmed cell death.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 12 |
| A549 (Lung) | 10 |
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular metabolism, which may contribute to its antimicrobial and anticancer activities.
- Cytokine Modulation : By modulating cytokine production, it can alter immune responses, providing a therapeutic avenue for inflammatory conditions.
- Apoptosis Induction : The activation of apoptotic pathways is crucial for its anticancer effects, making it a candidate for further development in cancer therapy.
Case Studies
A notable case study involved the synthesis and evaluation of several derivatives based on this compound. These derivatives were tested for their biological activities and showed varying degrees of efficacy against specific targets:
- Synthesis Method : The derivatives were synthesized using standard organic chemistry techniques involving nucleophilic substitution reactions.
- Biological Evaluation : Each derivative underwent screening for antimicrobial and anticancer activity, revealing that modifications to the phenyl group significantly influenced potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
